2,4-Difluorocinnamyl bromide
CAS No.: 886498-36-8
Cat. No.: VC7925279
Molecular Formula: C9H7BrF2
Molecular Weight: 233.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886498-36-8 |
|---|---|
| Molecular Formula | C9H7BrF2 |
| Molecular Weight | 233.05 g/mol |
| IUPAC Name | 1-[(E)-3-bromoprop-1-enyl]-2,4-difluorobenzene |
| Standard InChI | InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2/b2-1+ |
| Standard InChI Key | FRLMGNPURKJXFV-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1F)F)/C=C/CBr |
| SMILES | C1=CC(=C(C=C1F)F)C=CCBr |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C=CCBr |
Introduction
Chemical Structure and Nomenclature
2,4-Difluorocinnamyl bromide (C₉H₇BrF₂) features a benzene ring with fluorine substituents at the 2- and 4-positions and a brominated propenyl side chain. The (E)-stereochemistry of the cinnamyl group is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .
Structural Features:
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Molecular Formula: C₉H₇BrF₂
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Molar Mass: 233.05 g/mol
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IUPAC Name: 1-[(E)-3-bromoprop-1-en-1-yl]-2,4-difluorobenzene
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CAS Registry: 886498-36-8
The compound’s planar structure facilitates π-π interactions in biological targets, enhancing binding affinity in enzyme inhibition .
Synthesis Methods
Halogenation of Cinnamyl Alcohols
A common route involves bromination of 2,4-difluorocinnamyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This method achieves yields of 70–85% under reflux conditions .
Example Protocol:
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Substrate: 2,4-Difluorocinnamyl alcohol (1.0 equiv)
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Reagent: 48% HBr in acetic acid (2.5 equiv)
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Conditions: Reflux at 110°C for 6 hours
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Workup: Extraction with dichloromethane, drying (Na₂SO₄), and vacuum distillation .
Coupling Reactions
The Mitsunobu reaction between 2,4-difluorobenzaldehyde and propargyl bromide, followed by stereoselective reduction, provides the (E)-isomer in 65% yield .
Key Steps:
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Mitsunobu Coupling: DIAD (diisopropyl azodicarboxylate) and PPh₃ mediate the reaction.
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Stereochemical Control: Pd/C-catalyzed hydrogenation ensures >95% (E)-selectivity .
Industrial-Scale Production
Patent CN1944361A outlines a solvent-free bromination of m-difluorobenzene with liquid bromine and iron catalyst, yielding 2,4-difluorobromobenzene precursors. Unreacted substrates are recycled, achieving 98.6% efficiency and >99% purity .
Physicochemical Properties
The compound’s low water solubility (1–5 g/100 mL at 20°C) necessitates organic solvents for reactions .
Applications in Pharmaceutical Synthesis
MAO-B Inhibitors
2,4-Difluorocinnamyl bromide is a precursor to fluorinated cinnamylpiperazines, which exhibit MAO-B inhibition (IC₅₀: 2.44–2.80 µM vs. 19.75 µM for l-Deprenyl). Molecular docking reveals fluorine-mediated interactions with MAO-B’s hydrophobic cavity (e.g., π-σ bonds with ILE199) .
Representative Compound:
TLR4 Antagonists
In TLR4 inhibition, brominated cinnamyl derivatives disrupt TLR4–MyD88 protein interactions, suppressing NF-κB signaling. Compound 5e reduces nitric oxide production in macrophages (IC₅₀: 6.4 µM) .
Antifungal Agents
The compound is utilized in synthesizing fluconazole intermediates, such as 2,4-difluorobromobenzene, which inhibit fungal cytochrome P450 enzymes .
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